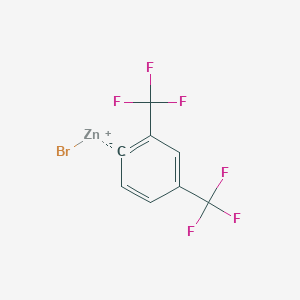
(2,4-Bis(trifluoromethyl)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to introduce the trifluoromethyl group into various organic molecules, which can significantly alter their chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-bis(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 2,4-bis(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques like distillation and crystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2,4-bis(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions and various electrophiles for substitution reactions. Typical reaction conditions involve temperatures ranging from room temperature to reflux, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound are typically trifluoromethylated aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry
In chemistry, (2,4-bis(trifluoromethyl)phenyl)zinc bromide is used to introduce trifluoromethyl groups into organic molecules, enhancing their stability, lipophilicity, and bioavailability .
Biology and Medicine
In biological and medical research, this compound is used to synthesize trifluoromethylated analogs of bioactive molecules, which can exhibit improved pharmacokinetic and pharmacodynamic properties .
Industry
Industrially, it is used in the production of advanced materials, including polymers and specialty chemicals, where the trifluoromethyl group imparts unique properties such as increased thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of (2,4-bis(trifluoromethyl)phenyl)zinc bromide involves the transfer of the trifluoromethyl group to an electrophilic substrate. The zinc atom facilitates this transfer by stabilizing the negative charge on the trifluoromethyl group, making it more nucleophilic . This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Used as an acceptor in the design of emitters for thermally activated delayed fluorescence.
4-(trifluoromethyl)phenol: Utilized in various pharmaceutical applications.
Uniqueness
(2,4-bis(trifluoromethyl)phenyl)zinc bromide is unique due to its dual trifluoromethyl groups, which enhance its reactivity and the stability of the resulting products. This makes it particularly valuable in the synthesis of complex organic molecules where multiple trifluoromethyl groups are desired .
Properties
Molecular Formula |
C8H3BrF6Zn |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,3-bis(trifluoromethyl)benzene-6-ide;bromozinc(1+) |
InChI |
InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
NKVITMDIGSYRAS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)C(F)(F)F)C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


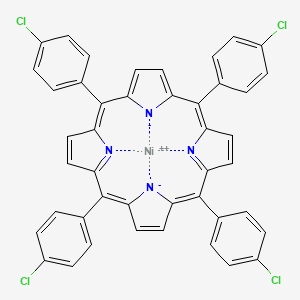
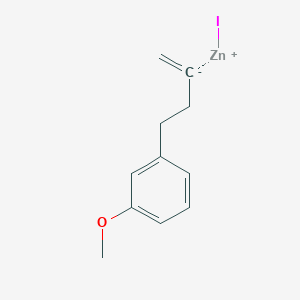
![3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14881031.png)
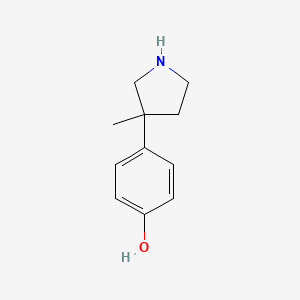
![[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol](/img/structure/B14881050.png)
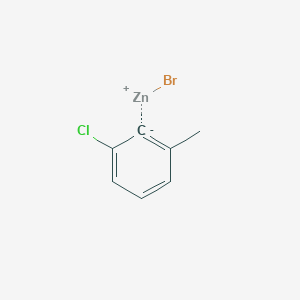
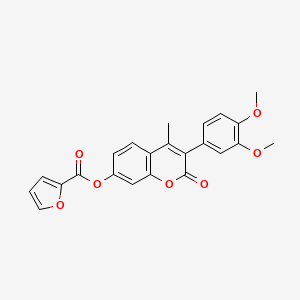


![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
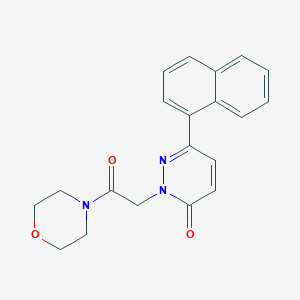
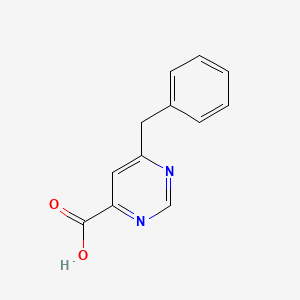

![N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)
